2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide
Description
2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide is a thiophene derivative. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
Molecular Formula |
C14H19N3O2S2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-(cyclopentanecarbonylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H19N3O2S2/c1-7-8(2)21-13(10(7)11(15)18)17-14(20)16-12(19)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H2,15,18)(H2,16,17,19,20) |
InChI Key |
SXWNHLOMVGCPKG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2CCCC2)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of thiophene derivatives, including 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide, typically involves condensation reactions. Common synthetic routes include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters, among other reagents .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and benzylthiols for substitution reactions . Major products formed from these reactions include aminothiophene derivatives and difluoroallyl benzyl sulfides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives are known to act as voltage-gated sodium channel blockers and exhibit various pharmacological effects .
Comparison with Similar Compounds
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